6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 944581-05-9
VCID: VC17330967
InChI: InChI=1S/C12H7BrFN3/c13-9-5-15-12-16-11(7-17(12)6-9)8-1-3-10(14)4-2-8/h1-7H
SMILES:
Molecular Formula: C12H7BrFN3
Molecular Weight: 292.11 g/mol

6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine

CAS No.: 944581-05-9

Cat. No.: VC17330967

Molecular Formula: C12H7BrFN3

Molecular Weight: 292.11 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine - 944581-05-9

Specification

CAS No. 944581-05-9
Molecular Formula C12H7BrFN3
Molecular Weight 292.11 g/mol
IUPAC Name 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C12H7BrFN3/c13-9-5-15-12-16-11(7-17(12)6-9)8-1-3-10(14)4-2-8/h1-7H
Standard InChI Key DCJOLGXJMBTJEY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CN3C=C(C=NC3=N2)Br)F

Introduction

6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. It is characterized by a bromine atom at the 6th position and a para-fluorophenyl group at the 2nd position of its core structure. This compound has a molecular formula of C12H7BrFN3 and a molecular weight of approximately 292.11 g/mol .

Synthesis Methods

The synthesis of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine typically involves multi-step reactions. Common reagents used in these processes include sodium methoxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. These methods allow for the creation of various derivatives with potential applications in medicinal chemistry and material science.

Biological Activity and Applications

6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine exhibits significant biological activity, particularly in the fields of anti-cancer and antibacterial research. The presence of both bromine and fluorine atoms enhances its interaction with biological targets, making it a promising candidate for drug discovery. Derivatives of this compound can act as enzyme inhibitors or receptor ligands, influencing various biochemical pathways.

Structural Similarities and Differences

Several compounds share structural similarities with 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine. Notable examples include:

Compound NameStructure TypeUnique Features
6-Bromoimidazo[1,2-a]pyridineImidazo[1,2-a]pyridineLacks the fluorophenyl group
2-(4-Fluorophenyl)imidazo[1,2-a]pyridineImidazo[1,2-a]pyridineLacks the bromine atom
6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidineImidazo[1,2-a]pyrimidineContains a different fluorophenyl substitution
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidineImidazo[1,2-a]pyrimidineContains iodine instead of fluorine

Research Findings and Future Directions

Research on 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine focuses on its binding affinity to specific biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating the compound's mechanism of action and guiding further modifications to enhance potency and selectivity. Future studies should explore its potential as a therapeutic agent and its applications in material science.

Suppliers and Availability

6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is available from various suppliers, including Alfa Chemistry and MOLBASE, with purity levels up to 96% and packaging options ranging from 10g to 100g . This availability supports ongoing research and development efforts.

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